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Compound of Interest

Compound Name: 7-Quinolinecarboxylic acid

CAS No.: 10783-04-7

Cat. No.: B1149751

Get Quote

Executive Summary
7-Quinolinecarboxylic acid (7-QCA) (CAS: 1078-30-4) serves as a critical pharmacophore in

the synthesis of kinase inhibitors, antibacterial agents (e.g., oxolinic acid analogs), and

receptor modulators. Unlike its more common isomer, quinaldic acid (2-isomer), 7-QCA offers

unique electronic distribution due to the distal placement of the electron-withdrawing carboxyl

group relative to the nitrogen heteroatom.

This guide provides a comparative spectral analysis, defining the expected absorption maxima

(

), molar extinction coefficients (

), and pH-dependent spectral shifts essential for analytical method development and solubility
profiling.
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The UV-Vis spectrum of 7-QCA is characterized by

transitions typical of the fused naphthalene-pyridine system, modified by the auxochromic
carboxyl group. While the parent quinoline absorbs at 313 nm, the carboxyl substitution at
position 7 induces a bathochromic (red) shift.

Table 1: Comparative UV-Vis Absorption Maxima (

) Data compiled from experimental values of structural isomers and derivative extrapolation.

Compound Solvent
Primary

(nm)

Secondary

(nm)

Transition
Type

Quinoline

(Parent)
Ethanol 313 275, 226

2-QCA

(Quinaldic Acid)
Methanol 322 260, 336 /

6-QCA Ethanol ~325 240-250

7-QCA (Target)
Methanol/Ethano

l

318 - 325

(Expected)
255 - 265

Oxolinic Acid (7-

QCA derivative)
0.1 M NaOH 336 260, 322

Extended

Conjugation

Technical Insight: The 7-position substitution allows for significant electronic communication with

the aromatic ring but less direct inductive interference with the nitrogen lone pair compared to

the 2- or 8-positions. Expect a primary absorption band centered near 320 nm in polar protic

solvents.
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The spectrum of 7-QCA is highly sensitive to pH due to two ionizable centers: the basic

quinoline nitrogen (

) and the acidic carboxyl group (

).

Acidic Media (pH < 2): Protonation of the ring nitrogen forms the cation, typically causing a

red shift (bathochromic) and hyperchromic effect due to stabilization of the excited state.

Basic Media (pH > 8): Ionization of the carboxyl group (

) typically results in a minor blue shift (hypsochromic) relative to the neutral species.

Mechanistic Visualization
The following diagram illustrates the electronic states and experimental workflow for

determining the precise

and

using UV-Vis spectroscopy.
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Figure 1: Equilibrium states of 7-QCA affecting absorption and the standard workflow for

spectral characterization.

Experimental Protocol: Determination of and
Objective: Accurately determine the absorption maximum and molar extinction coefficient for 7-

QCA to validate purity or concentration.

Materials
Analyte: 7-Quinolinecarboxylic acid (Purity >98%).[1]

Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm).

Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or

Agilent Cary 60).

Cuvettes: Quartz, 1 cm path length (matched pair).

Step-by-Step Methodology
Baseline Correction:

Fill both sample and reference cuvettes with pure solvent (blank).

Run a baseline correction from 200 nm to 400 nm.

Check: Absorbance should be

A.

Stock Solution Preparation:

Weigh accurately ~1.7 mg of 7-QCA (

g/mol ).

Dissolve in 10 mL Methanol to create a 1 mM (1000 µM) stock.

Note: Sonicate if necessary; 7-QCA has limited solubility in pure water.
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Dilution Series:

Prepare working standards at 10, 20, 30, 40, and 50 µM by diluting the stock with solvent.

Measurement:

Scan the 30 µM solution first to identify

.

Record absorbance at

for all concentrations.

Data Analysis (Beer-Lambert Law):

Plot Absorbance (

) vs. Concentration (

in mol/L).

Calculate the slope to find the Molar Extinction Coefficient (

):

Acceptance Criteria:

for the linear regression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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